molecular formula C9H9FO B3048017 1-Fluoro-3-phenylpropan-2-one CAS No. 1524-06-7

1-Fluoro-3-phenylpropan-2-one

Cat. No.: B3048017
CAS No.: 1524-06-7
M. Wt: 152.16 g/mol
InChI Key: DORVUDHGAXTKRQ-UHFFFAOYSA-N
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Description

1-Fluoro-3-phenylpropan-2-one is a useful research compound. Its molecular formula is C9H9FO and its molecular weight is 152.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-3-phenylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORVUDHGAXTKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40497359
Record name 1-Fluoro-3-phenylpropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1524-06-7
Record name 1-Fluoro-3-phenylpropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context and Evolution of Fluorine Chemistry in Organic Synthesis

The journey of organofluorine chemistry began even before the isolation of elemental fluorine itself. jst.go.jpnih.gov In the 17th century, it was observed that glass could be etched by an acid generated from fluorspar and sulfuric acid, a substance later identified as hydrofluoric acid. nih.gov However, it was not until 1886 that Henri Moissan successfully isolated elemental fluorine through electrolysis, a landmark achievement that paved the way for the systematic study of its chemistry. nih.gov

The initial forays into creating carbon-fluorine (C-F) bonds were challenging due to the extreme reactivity of elemental fluorine. Early methods often relied on harsh reagents. numberanalytics.com A significant breakthrough came with the development of halogen exchange (halex) reactions, such as those pioneered by Frédéric Swarts in the 1890s, which used metal fluorides like antimony trifluoride (SbF₃) to replace other halogens with fluorine. nih.gov Another pivotal moment was the discovery of the Balz-Schiemann reaction in 1927, which provided a method for synthesizing aromatic fluorine compounds from diazonium salts. jst.go.jpnih.gov

The mid-20th century witnessed a dramatic expansion of fluorination techniques, driven in part by wartime research and the growing demand for novel materials and pharmaceuticals. nih.govwikipedia.org This era saw the development of new fluorinating agents that were safer and more selective than elemental fluorine or hydrofluoric acid. chinesechemsoc.org Key advancements included the introduction of electrophilic fluorinating agents, which act as a source of "F⁺". acs.org Reagents based on nitrogen-fluorine (N-F) bonds, such as N-fluorobenzenesulfonimide (NFSI) and the highly versatile Selectfluor®, have become indispensable tools for modern organic chemists, allowing for the precise introduction of fluorine into a wide array of molecules, including ketones. numberanalytics.comacs.org The development of these milder methods has been crucial for synthesizing complex and sensitive molecules, enabling the widespread application of fluorinated compounds in fields ranging from medicine to materials science. numberanalytics.comnumberanalytics.com

Table 1: Key Milestones in the History of Organofluorine Chemistry

Year Discovery/Development Significance Reference(s)
1862 Alexander Borodin reports the synthesis of benzoyl fluoride (B91410). First synthesis of an organofluorine compound via halogen exchange. nih.gov
1886 Henri Moissan isolates elemental fluorine. Enabled the systematic study of fluorine chemistry. nih.gov
1890s Frédéric Swarts develops halogen exchange reactions using SbF₃. Provided a practical method for introducing fluorine into organic molecules. nih.gov
1927 Günther Balz and Günther Schiemann develop the Balz-Schiemann reaction. A key method for preparing fluoroaromatic compounds. jst.go.jpnih.gov
1930s Thomas Midgley, Jr. and Albert Henne develop chlorofluorocarbons (CFCs). Led to the first major industrial application of organofluorine compounds as refrigerants. jst.go.jp
Mid-20th Century Development of electrophilic fluorinating agents (e.g., CoF₃, N-F reagents). Allowed for fluorination under milder and more selective conditions. wikipedia.orgacs.org

Fundamental Principles Governing the Reactivity of α Fluoroketones

The reactivity of α-fluoroketones, such as 1-fluoro-3-phenylpropan-2-one, is dictated by the profound electronic and conformational effects of the fluorine atom positioned adjacent to the carbonyl group. The carbon-fluorine bond is the strongest single bond in organic chemistry, and fluorine is the most electronegative element. nih.govchinesechemsoc.org These properties create a unique chemical environment.

The primary influence of the α-fluorine atom is a strong inductive electron-withdrawing effect, which polarizes the C-F bond and increases the electrophilicity of the carbonyl carbon. This makes the carbonyl group more susceptible to nucleophilic attack compared to its non-fluorinated counterparts. beilstein-journals.orgbeilstein-journals.org

However, the reactivity is not solely governed by simple inductive effects. The interplay of orbital interactions and conformational preferences is also critical. For a reaction to occur, such as a nucleophilic addition to the carbonyl, specific orbital overlaps are required. beilstein-journals.org Studies have shown that the conformational preferences of α-fluoroketones can influence their reactivity. Computational and experimental results suggest that reactive conformations, where the C-F bond is positioned orthogonal to the plane of the carbonyl group for optimal orbital overlap, may be energetically disfavored for fluorine compared to chlorine or bromine. beilstein-journals.orgbeilstein-journals.org This can lead to the counterintuitive observation that α-fluoroketones can be slightly less reactive than their α-chloro or α-bromo analogues in certain reactions, such as borohydride (B1222165) reductions. beilstein-journals.orgglobalauthorid.com

Furthermore, the α-fluorine atom activates the adjacent carbon for SN2 substitution reactions, making the fluorine a potential leaving group, although this is less common than with other halogens due to the strength of the C-F bond. beilstein-journals.orgbeilstein-journals.org The presence of the carbonyl group also increases the acidity of the α-hydrogens on the other side of the carbonyl (the α'-position), enabling reactions such as enolate formation and subsequent alkylation or condensation reactions. msu.edulibretexts.org This dual reactivity—at the carbonyl carbon and the α-carbon—makes α-fluoroketones highly versatile synthetic intermediates. beilstein-journals.orgwhiterose.ac.uk

Research Impetus and Contemporary Relevance of 1 Fluoro 3 Phenylpropan 2 One Analogues

Stereoselective Fluorination Techniques in Propanone Systems

Achieving stereocontrol in the synthesis of α-fluoroketones is a significant challenge. The development of methods that can selectively produce a desired stereoisomer is of paramount importance for applications in medicinal chemistry and materials science.

Chiral Auxiliaries in α-Fluoroketone Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully applied to the synthesis of chiral α-fluoroketones.

One common approach involves the use of oxazolidinone chiral auxiliaries. These can be attached to a carboxylic acid precursor, which is then elaborated to the desired ketone. The chiral auxiliary directs the facial approach of the fluorinating agent, leading to a diastereoselective fluorination. Subsequent removal of the auxiliary provides the enantiomerically enriched α-fluoroketone. For instance, chiral oxazolidinones have been used to direct the addition of a fluorine atom in the preparation of fluoro analogues of biosynthetic precursors. researchgate.net Another example is the use of pseudoephedrine as a chiral auxiliary. When reacted with a carboxylic acid, it forms an amide. Deprotonation and subsequent reaction with an electrophile are directed by the chiral scaffold, allowing for stereocontrolled functionalization. wikipedia.org

The effectiveness of this method is often dependent on the specific auxiliary, the substrate, and the reaction conditions. The choice of the fluorinating agent, such as N-fluorobenzosulfonimide (NFSI), is also critical for achieving high diastereoselectivity. researchgate.net

Diastereoselective Oxirane Formation via Diazomethane Reactions

An alternative stereoselective approach involves the reaction of α-haloketones with diazomethane to form oxiranes, which can then be converted to α-fluoroketones. A notable example is the reaction of optically pure (3R,Rs)-1-fluoro-3-[(4-methylphenyl)sulfinyl]-3-phenylpropan-2-one with diazomethane. cdnsciencepub.com This reaction proceeds rapidly to yield a mixture of oxiranes with high diastereoselectivity. cdnsciencepub.comcdnsciencepub.com

The reaction's stereochemical outcome is influenced by the existing stereocenter in the starting material. The sulfinyl group acts as a chiral director, guiding the approach of the diazomethane. The major product, (2S, 2′R,RS)-2-(Fluoromethyl)-2-{[(4-methylphenyl)sulfinyl][phenyl]methyl}oxirane, can be isolated and further elaborated to afford various sulfur-free tertiary α-(fluoromethyl)carbinols. cdnsciencepub.comresearchgate.net This methodology highlights how an existing chiral element can be leveraged to install a new stereocenter with high control.

Starting MaterialReagentMajor ProductDiastereoselectivityReference
(3R,Rs)-1-fluoro-3-[(4-methylphenyl)sulfinyl]-3-phenylpropan-2-oneDiazomethane(2S, 2′R,RS)-2-(Fluoromethyl)-2-{[(4-methylphenyl)sulfinyl][phenyl]methyl}oxiraneHigh cdnsciencepub.comcdnsciencepub.com

Deoxyfluorination Strategies for Ketone Precursors

Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a direct and powerful method for synthesizing fluorinated compounds from readily available alcohol precursors. cas.cn

Utilization of Aryl Fluorosulfonates

Aryl fluorosulfonates have emerged as effective reagents for the deoxyfluorination of alcohols, including precursors to ketones. cas.cnrsc.org These reagents are attractive due to their stability, low cost, and ease of handling. The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups, such as aldehydes, esters, and alkynes. rsc.org

The mechanism often involves the in situ formation of a sulfonate ester from the alcohol, which is then displaced by a fluoride (B91410) ion. This process has been successfully applied to primary and secondary alcohols, providing the corresponding alkyl fluorides. rsc.org For instance, the deoxyfluorination of phenols can proceed via aryl fluorosulfonate intermediates. nih.govbrynmawr.edu

Substrate TypeReagentKey FeaturesReference
Primary and Secondary AlcoholsAryl FluorosulfonatesMild conditions, high functional group tolerance cas.cnrsc.org
PhenolsAryl FluorosulfonatesForms intermediate for nucleophilic fluorination nih.gov

Mechanistic Investigations of C-F Bond Formation

Understanding the mechanism of carbon-fluorine (C-F) bond formation is crucial for developing more efficient and selective fluorination reactions. harvard.edu In deoxyfluorination reactions, the nature of the fluoride source and the reaction conditions significantly influence the mechanism and outcome.

For deoxyfluorinations using reagents like PhenoFluor, a concerted nucleophilic aromatic substitution (CSNAr) mechanism has been proposed, proceeding through a four-membered transition state. acs.org This mechanism accounts for the observed ipso-substitution and the lack of reduced byproducts. acs.org

In other systems, the C-F bond formation can be the rate-determining step. harvard.edu Computational studies have been employed to investigate the transition states and activation barriers. For example, in palladium-catalyzed fluorinations, the reductive elimination of the C-F bond from a high-valent palladium complex is a critical step. harvard.eduacs.org The electronic properties of the ligands and the metal center play a key role in facilitating this process. harvard.edu The development of reagents that can lower the activation energy for C-F bond formation remains an active area of research. harvard.edu

Transition Metal-Catalyzed Fluorination Routes

Transition metal catalysis has revolutionized the field of fluorination by providing novel pathways for C-F bond formation. beilstein-journals.orgnih.gov These methods often offer high efficiency and selectivity under mild conditions.

Various transition metals, including palladium, copper, silver, and gold, have been employed to catalyze the synthesis of α-fluoroketones. beilstein-journals.orgnih.govacs.org For example, palladium-catalyzed direct fluorination of unactivated C(sp³)–H bonds at the β-position of carboxylic acids has been achieved using a directing group strategy. beilstein-journals.org Gold catalysis, in combination with an electrophilic fluorine source like Selectfluor, has been utilized for the regioselective synthesis of α-fluoroketones from alkyne derivatives. beilstein-journals.orgresearchgate.netsouthwales.ac.uk This approach involves the formation of a gold carbene intermediate, which then undergoes fluorination. southwales.ac.uk

Silver-catalyzed fluorination of carbonyl-directed alkynes has also been developed, proceeding through a ring closure and opening sequence to construct new C-O and C-F bonds. acs.org These transition metal-catalyzed methods provide powerful tools for accessing structurally diverse α-fluoroketones that may be difficult to prepare using traditional methods. nih.govsioc-journal.cn

CatalystSubstrateFluorinating AgentKey FeatureReference
PalladiumCarboxylic AcidsNFSIC-H activation beilstein-journals.org
GoldAlkynesSelectfluorGold carbene intermediate beilstein-journals.orgsouthwales.ac.uk
SilverCarbonyl-directed alkynesN-fluorobenzenesulfonimideRing closure/opening acs.org

Copper-Mediated Deacylative Fluorination of Methyl Ketones

One-Pot Synthesis Approaches for Fluorinated Carbonyl Compounds

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by avoiding the isolation of intermediates. Several such strategies have been developed for α-fluoroketones and related fluorinated carbonyls.

One effective one-pot protocol involves the decarboxylation of trifluoromethyl β-diketones to generate α-fluoroketones. thieme-connect.com This method is mild and proceeds by reacting the trifluoromethyl β-diketone with Selectfluor in the presence of a base like sodium carbonate. thieme-connect.comthieme-connect.com The reaction is versatile, tolerating a wide array of functional groups on the aryl ring of the starting material, including methyl, methoxy, phenyl, chloro, and bromo groups, and provides good to excellent yields. thieme-connect.com

Another approach is the oxyfluorination of olefins. A metal-free and environmentally friendly catalytic system has been shown to convert olefins into α-fluoroketones, which are important synthetic building blocks. organic-chemistry.org This reaction also demonstrates great tolerance for various functional groups. organic-chemistry.org

Furthermore, a concise one-pot strategy has been developed for the synthesis of 3-fluoroflavones, which are complex fluorinated carbonyl compounds. rsc.orgrsc.org The process begins with the fluorination of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones using Selectfluor at room temperature. rsc.org This is followed by an acid-catalyzed cyclization and dehydration in the same pot to yield the final 3-fluoroflavone products in moderate to excellent yields. rsc.orgresearchgate.net This method avoids complex instrumentation and tedious preparation of substrates. rsc.org

Table 3: One-Pot Synthesis of α-Fluoroketones from Trifluoromethyl β-Diketones

Starting β-Diketone Substituent (Ar)α-Fluoroketone ProductYield (%)Reference
Phenyl2-Fluoro-1-phenylethanone80% thieme-connect.com
4-Methoxyphenyl2-Fluoro-1-(4-methoxyphenyl)ethanone91% thieme-connect.com
4-Chlorophenyl1-(4-Chlorophenyl)-2-fluoroethanone88% thieme-connect.com
4-Biphenylyl1-(Biphenyl-4-yl)-2-fluoroethanone60% thieme-connect.com
Naphthalen-2-yl2-Fluoro-1-(naphthalen-2-yl)ethanone75% thieme-connect.com

Electronic and Conformational Effects on Reactivity

The reactivity of α-fluoroketones is a subject of considerable interest due to the distinct properties conferred by the fluorine atom. These properties can modulate the electrophilicity of the carbonyl carbon and influence the molecule's preferred conformation, thereby affecting its interaction with nucleophiles and enzymes.

The presence of a highly electronegative fluorine atom at the α-position significantly impacts the electrophilicity of the carbonyl carbon in α-fluoroketones. This effect is not straightforward and arises from a combination of inductive and stereoelectronic factors. The strong electron-withdrawing nature of fluorine is expected to increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. beilstein-journals.orgresearchgate.net This increased reactivity is a general characteristic of α-halogenated ketones, which are known to be more reactive towards nucleophilic addition than their non-halogenated counterparts. beilstein-journals.org

However, the influence of fluorine on reactivity is more complex than simple inductive effects would suggest. beilstein-journals.org Studies have shown that the conformational preferences of α-fluoroketones can play a crucial role in their reactivity. beilstein-journals.orgnih.gov For optimal activation of the carbonyl group, orbital overlap between the C-X (where X is the halogen) bond and the carbonyl π-system is necessary. beilstein-journals.org This requires a specific conformation where the C-X bond is orthogonal to the plane of the carbonyl group. In the case of α-fluoroketones, there can be a higher energy barrier to achieving this reactive conformation compared to other α-haloketones. beilstein-journals.org This is attributed to the gauche effect, where conformations with the fluorine atom gauche to the carbonyl oxygen are favored. This conformational preference may lead to a situation where the most stable ground-state conformation is not the most reactive one. beilstein-journals.orgufla.br

Comparative studies on the reactivity of α-haloacetophenones have provided valuable insights into the unique behavior of α-fluoroketones. In competitive reduction reactions using sodium borohydride (B1222165), α-fluoroacetophenone was found to be less reactive than both α-chloroacetophenone and α-bromoacetophenone. beilstein-journals.org This finding was contrary to what would be predicted based solely on the electronegativity of the halogens, which would suggest that the fluorine-substituted ketone should be the most reactive. beilstein-journals.org The α-iodoacetophenone derivative proved to be unstable under the reaction conditions. beilstein-journals.org

The lower-than-expected reactivity of α-fluoroacetophenone is attributed to conformational effects. beilstein-journals.orgnih.gov Computational analysis has shown that while α-chloroacetophenone can adopt a low-energy gauche conformation that allows for some degree of activating orbital overlap, the most stable conformation for α-fluoroacetophenone is one where such overlap is disfavored. beilstein-journals.org The energy barrier to rotate into a more reactive conformation, where the C-F bond is orthogonal to the carbonyl group, is higher for the fluoro derivative compared to the chloro and bromo analogues. beilstein-journals.org

Similar results were observed in the competitive reduction of fluoroacetone (B1215716) and chloroacetone, where the fluoro-substituted ketone was again found to be less reactive. beilstein-journals.org This consistent trend across different ketone structures underscores the importance of conformational factors in modulating the reactivity of α-fluoroketones relative to other α-haloketones. beilstein-journals.org In contrast, when considering nucleophilic substitution reactions, α-haloketones are generally more reactive than their corresponding alkyl halides due to the activation provided by the adjacent carbonyl group. researchgate.net However, within the α-haloketone series, the unique conformational preferences of α-fluoroketones can lead to attenuated reactivity in certain reactions. beilstein-journals.org

Reactant 1 Reactant 2 Relative Reactivity Reference
α-Fluoroacetophenoneα-Chloroacetophenoneα-Fluoroacetophenone is less reactive beilstein-journals.org
α-Fluoroacetophenoneα-Bromoacetophenoneα-Fluoroacetophenone is less reactive beilstein-journals.org
FluoroacetoneChloroacetoneFluoroacetone is less reactive beilstein-journals.org

Influence of α-Fluorine on Carbonyl Electrophilicity

Enzymatic Transformations and Biocatalytic Processes

The unique reactivity of α-fluoroketones has also been explored in the context of enzymatic transformations. Biocatalysis offers a powerful tool for the selective modification of these compounds under mild conditions, often with high stereo- and regioselectivity.

Transaminases (TAs) have been discovered to possess a promiscuous hydrodefluorinase activity, capable of catalyzing the cleavage of the C-F bond in α-fluoroketones to yield the corresponding defluorinated ketones. whiterose.ac.ukresearchgate.netchemistryviews.org This biocatalytic hydrodefluorination is a significant finding, as the C-F bond is notoriously strong and its cleavage typically requires harsh reaction conditions. whiterose.ac.ukresearchgate.net The reaction proceeds under mild conditions in an aqueous medium, utilizing an amine donor such as 2-propylamine or L-alanine. whiterose.ac.ukresearchgate.net

The process is highly chemoselective, favoring the reduction of the C-F bond over the C=O bond. whiterose.ac.uk Furthermore, it can exhibit regioselectivity, for instance, by selectively cleaving an aliphatic C-F bond in the presence of an aromatic one. whiterose.ac.ukresearchgate.net Stereoselectivity has also been observed, with some transaminases preferentially defluorinating one enantiomer of a chiral α-fluoroketone. whiterose.ac.uk Studies using various α-fluoroketones have demonstrated that this enzymatic hydrodefluorination is a general phenomenon, with high conversions achieved for a range of substrates. whiterose.ac.uk

The reaction mechanism involves the formation of a ketimine intermediate between the α-fluoroketone and the pyridoxamine (B1203002) phosphate (B84403) (PMP) form of the enzyme's cofactor. whiterose.ac.uk Subsequent isomerization and loss of the fluorine atom lead to an enamine derivative, which is then hydrolyzed to the defluorinated ketone. whiterose.ac.uk This process regenerates the active form of the enzyme, allowing for catalytic turnover. whiterose.ac.uk

α-Fluoroketone Substrate Amine Donor Enzyme Conversion to Defluorinated Ketone (%) Reference
α-Fluoroacetophenone2-PropylamineCV-TA>99 whiterose.ac.uk
α-FluoroacetophenoneL-AlanineCV-TA>99 whiterose.ac.uk
2-Fluoro-1-(4-methylphenyl)ethan-1-one2-PropylamineCV-TA>99 whiterose.ac.uk
2-Fluoro-1-(4-methoxyphenyl)ethan-1-one2-PropylamineCV-TA>99 whiterose.ac.uk
2-Fluoro-1-(4-chlorophenyl)ethan-1-one2-PropylamineCV-TA>99 whiterose.ac.uk

Pyridoxal phosphate (PLP) is a versatile cofactor involved in a wide array of enzymatic reactions, particularly those involving amino acids. frontiersin.orgnih.govnih.gov In the context of α-fluoroketones, PLP-dependent enzymes, most notably transaminases, play a crucial role in their transformation. whiterose.ac.ukd-nb.info The reactivity of PLP allows it to form a Schiff base (internal aldimine) with a lysine (B10760008) residue in the enzyme's active site. frontiersin.org Upon substrate binding, a new Schiff base (external aldimine) is formed between the substrate and PLP. frontiersin.org

In the transaminase-catalyzed hydrodefluorination of α-fluoroketones, the reaction is initiated by the interaction of the ketone with the pyridoxamine phosphate (PMP) form of the cofactor, which is the aminated form of PLP. whiterose.ac.uk This leads to the formation of a ketimine intermediate. whiterose.ac.uk The subsequent steps, including isomerization, fluoride elimination, and hydrolysis, are all mediated by the enzyme and its PLP cofactor. whiterose.ac.uk The versatility of PLP arises from its ability to act as an electron sink, stabilizing various carbanionic intermediates that form during the reaction. nih.gov

It is noteworthy that the initial goal of some studies was the amination of α-fluoroketones using transaminases. whiterose.ac.uk However, instead of the expected β-fluoroamines, the hydrodefluorination to the corresponding ketone was observed as the predominant reaction pathway. whiterose.ac.uk This highlights the promiscuous nature of these enzymes and the unique reactivity of α-fluoroketones, which can divert the canonical transamination cycle towards an unexpected hydrodefluorination outcome. whiterose.ac.ukd-nb.info

Transaminase-Catalyzed Hydrodefluorination of α-Fluoroketones

Instability and Reactive Intermediate Formation

The presence of the α-fluoro substituent can lead to instability and the formation of reactive intermediates under certain conditions. While α-fluoroketones are generally more stable than their chloro and bromo counterparts, they can still undergo transformations that lead to the formation of transient species. For instance, in the presence of a base, α-fluoroketones can form enolates, which are key reactive intermediates in many organic reactions. asccollegekolhar.in

The formation of carbocationic intermediates has also been proposed in certain reactions of related fluorinated compounds. For example, in the Brønsted acid-catalyzed rearrangement of fluoroepoxides to α-fluoroketones, a β-fluorinated carbocation intermediate is suggested to be involved. cas.cn Although this is not a direct reaction of an α-fluoroketone, it illustrates a pathway through which a fluorine-bearing carbon can become electron-deficient. The stability of such fluorinated carbocations is a complex issue, with the α-fluorine atom being able to offer some stabilization through lone pair donation, a phenomenon that competes with its strong inductive electron withdrawal. rsc.org

In the context of enzymatic reactions, the formation of reactive intermediates can sometimes lead to the irreversible inactivation of the enzyme. whiterose.ac.uk In the proposed mechanism for transaminase-catalyzed hydrodefluorination, an enamine intermediate is formed after the loss of the fluorine atom. whiterose.ac.uk This enamine can potentially react with the internal aldimine of the enzyme, leading to a covalent adduct and inactivation. whiterose.ac.uk This highlights the delicate balance between productive catalysis and enzyme inhibition that can be influenced by the formation of reactive intermediates.

Enolization and Fluoride Ion Expulsion in α-Amino α'-Fluoro Ketones

Research has shown that α-amino α'-fluoro ketones are inherently unstable compounds. researchgate.netnih.gov Evidence suggests a mechanism involving enolization directed towards the amino group, which is then followed by the expulsion of a fluoride ion. researchgate.netnih.govacs.org This process leads to the formation of a proposed oxyvinyliminium ion, which is an amino-substituted oxyallyl cation. nih.govacs.org

The instability of these compounds is a key factor in their reactivity. acs.org The propensity for enolization and subsequent fluoride expulsion is a critical pathway that dictates the chemical behavior of this class of molecules. researchgate.netnih.gov This reactivity has been a subject of interest, particularly in the context of developing new synthetic methodologies and understanding the mechanisms of enzyme inhibition. acs.org

For instance, studies on analogues of the HIV-protease inhibitor indinavir, which contain a monofluoro ketomethylene dipeptide isostere, have provided insights into this instability. acs.org The synthesis of these complex molecules highlighted the challenges posed by the inherent reactivity of the α-amino α'-fluoro ketone core. acs.org

Characterization of Oxyvinyliminium Ion Intermediates

The formation of oxyvinyliminium ion intermediates from α-amino α'-fluoro ketones is a significant finding in understanding their reactivity. nih.govacs.orgacs.org These reactive intermediates are not typically isolated but are trapped in situ, providing evidence for their existence. researchgate.netnih.govacs.org

In the presence of protic, nucleophilic media, the proposed oxyvinyliminium ion is trapped by the solvent. nih.govacs.orgacs.org This solvolysis reaction is a common fate for the intermediate. acs.org Furthermore, when the reaction is carried out in the presence of a reactive diene, [4+3] cycloadducts have been successfully isolated. nih.govacs.org The formation of these cycloadducts serves as strong evidence for the transient existence of the oxyvinyliminium ion. acs.org

The characterization of these intermediates is often indirect, relying on the analysis of the products formed from trapping experiments. researchgate.netnih.govacs.orgacs.org For example, the structure of a cycloadduct formed in the presence of a diene was confirmed by X-ray crystallography, providing concrete proof of the [4+3] cycloaddition pathway and, by extension, the oxyvinyliminium intermediate. acs.org

Nucleophilic Addition and Substitution Reactions

The carbonyl group in this compound and related α-fluoroketones is activated towards nucleophilic addition due to the electron-withdrawing nature of the adjacent fluorine atom. beilstein-journals.org However, the reactivity is also influenced by conformational effects. beilstein-journals.org Computational studies and experimental results from borohydride reduction competition reactions suggest that the reactive conformations where the C-F bond is orthogonal to the carbonyl group, which would allow for good orbital overlap, may be disfavored for α-fluoro ketones compared to their chloro and bromo counterparts. beilstein-journals.org

Despite this, α-fluoroketones readily undergo nucleophilic addition reactions. For example, the reaction of 1-fluoro-3-[(4-methylphenyl)sulfinyl]-3-phenylpropan-2-one with diazomethane leads to the formation of oxiranes. cdnsciencepub.com

Nucleophilic substitution reactions at the α-carbon are also a key feature of the reactivity of α-fluoroketones. The fluorine atom can act as a leaving group, particularly in intramolecular reactions. cas.cn The success of these intramolecular SN2 reactions is dependent on several factors, including the nature of the nucleophile (with hard nucleophiles like oxygen and nitrogen anions being favored), the size of the ring being formed, and the conformational rigidity of the precursor molecule. cas.cn

The table below summarizes some of the observed nucleophilic reactions with α-fluoroketones and related compounds.

ReactantNucleophileProduct TypeReference
α-Amino α'-fluoro ketonesProtic solventSolvolysis product nih.govacs.orgacs.org
α-Amino α'-fluoro ketonesReactive diene[4+3] Cycloadduct nih.govacs.orgacs.org
1-Fluoro-3-[(4-methylphenyl)sulfinyl]-3-phenylpropan-2-oneDiazomethaneOxirane cdnsciencepub.com
Alkyl fluorides with internal O- or N-nucleophilesInternal O- or N-anionCyclized product cas.cn
α-Halo-α'-fluoroketonesArylboronic acidsα-Fluoroketones dntb.gov.ua

It is important to note that while the fluorine atom can be displaced, its leaving group ability is generally less than that of heavier halogens in intermolecular reactions. However, in specific intramolecular contexts, C-F bond cleavage via an S_N2 mechanism with complete inversion of configuration has been observed. cas.cn

Stereochemical Investigations in the Chemistry of 1 Fluoro 3 Phenylpropan 2 One

Chiral Recognition and Asymmetric Induction in Synthetic Sequences

The synthesis of enantiomerically enriched 1-fluoro-3-phenylpropan-2-one and its derivatives often involves chiral recognition and asymmetric induction. Organocatalysis has emerged as a powerful tool for these transformations. For instance, the enantioselective α-fluorination of racemic 2-chloro-3-phenylpropanal (B8640503) can be achieved with high enantioselectivity using a chiral organocatalyst. beilstein-journals.orgnih.gov This reaction proceeds through a kinetic resolution of the starting aldehyde, where one enantiomer reacts preferentially, leading to an enantioenriched product. beilstein-journals.orgnih.gov The use of different enantiomers of the catalyst can influence the reaction rate and the enantioselectivity of the product, highlighting the principle of chiral recognition. beilstein-journals.org

A notable method for the enantioselective formation of a stereogenic carbon-fluorine center involves the organocatalytic α-fluorination of aldehydes. scispace.com For example, the reaction of 3-phenylpropanal (B7769412) with N-fluorodibenzosulfonimide (NFSI) in the presence of a chiral pyrrolidine (B122466) catalyst, followed by reduction with sodium borohydride (B1222165), yields (2S)-2-fluoro-3-phenyl-propan-1-ol with high enantiomeric excess (ee). scispace.com This demonstrates that a chiral catalyst can effectively control the stereochemical outcome of the fluorination reaction.

Furthermore, the synthesis of chiral 2-fluoro-substituted compounds can be achieved from enantiomerically pure starting materials. nih.gov Treatment of enantiomerically pure 2-hydroxyl-substituted precursors with (dimethylamino)sulfur trifluoride (DAST) can produce the desired 2-fluoro-substituted products with high enantiomeric excess. nih.gov This method relies on the stereospecificity of the fluorination reaction to transfer the chirality from the starting material to the product.

The table below summarizes the results of enantioselective fluorination of α-chloroaldehydes, which are precursors to fluorinated ketones like this compound.

Conformational Analysis and Stereoelectronic Control of Reactions

The conformation of this compound and its derivatives plays a crucial role in determining their reactivity and the stereochemical outcome of their reactions. The presence of the electronegative fluorine atom and the bulky phenyl group influences the preferred arrangement of atoms in space. NMR experiments and molecular modeling calculations have been employed to understand the equilibria and preferred conformations of related fluorinated ketones in solution. researchgate.net

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on reactivity, are particularly important in the chemistry of fluorinated ketones. nih.govwindows.net The strong C-F bond is highly polarized, which can affect the electron distribution in the rest of the molecule and influence how it interacts with reagents. nih.gov For example, in the reaction of diazomethane (B1218177) with (3R, RS)-1-fluoro-3-[(4-methylphenyl)sulfinyl]-3-phenylpropan-2-one, a high degree of diastereoselectivity is observed, which can be attributed to the preferred conformation of the ketone and the stereoelectronic control exerted by the sulfinyl group. researchgate.net

The conformation of cyclic derivatives of this compound, such as 1,3,2-dioxaphosphorinanes, has also been studied extensively using NMR spectroscopy and theoretical calculations. researchgate.net These studies have shown that the preferred conformation, often a chair or twist form, is influenced by the substituents on the ring. researchgate.net This conformational preference, in turn, dictates the stereochemical outcome of reactions at the phosphorus center.

Diastereoselective Transformations and Product Stereoisomerism

Diastereoselective transformations of this compound and its precursors are critical for the synthesis of specific stereoisomers. scispace.com The formation of fluorinated epoxy alkylphosphonates from β-ketophosphonates demonstrates highly diastereoselective reactions. nih.govfrontiersin.org The treatment of these ketones with diazomethane leads to the formation of oxiranes with a high diastereomeric ratio. nih.govfrontiersin.org

The diastereoselectivity of these reactions can often be rationalized by models such as the Felkin-Anh model, which predicts the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a stereocenter. frontiersin.org However, in some cases, the observed diastereoselectivity is contrary to these models, suggesting that other factors, such as the bulky nature of substituents, are at play. frontiersin.org

The opening of the epoxide ring in these fluorinated epoxy alkylphosphonates with various nucleophiles, such as bromides, azides, and amines, also proceeds with a high degree of stereoselectivity. nih.govfrontiersin.org This allows for the synthesis of a variety of fluorinated amino alcohol derivatives with well-defined stereochemistry. For example, the acid-promoted opening of the epoxide ring by bromide or azide, followed by reduction, affords tertiary bromides or N-Boc derivatives of β-amino-γ-hydroxy alkylphosphonates with high diastereoselectivity. nih.gov

The table below presents data on the diastereoselective synthesis of fluorinated epoxy alkylphosphonates.

Advanced Spectroscopic Characterization Techniques in Research on 1 Fluoro 3 Phenylpropan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, researchers can map out the carbon-hydrogen framework and identify the specific location of the fluorine atom.

¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of 1-Fluoro-3-phenylpropan-2-one is expected to show three distinct signals corresponding to the three sets of non-equivalent protons in the molecule. The integration of these signals would correspond to a 5:2:2 proton ratio. The benzyl (B1604629) group protons (C₆H₅) would appear as a multiplet in the aromatic region, typically around 7.2-7.4 ppm. The two protons of the benzylic methylene (B1212753) group (-CH₂-Ph) would likely appear as a singlet around 3.7 ppm. The methylene group attached to the fluorine atom (-CH₂F) is expected to produce the most characteristic signal: a doublet due to coupling with the adjacent fluorine atom, appearing further downfield, typically in the range of 4.8-5.0 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct signals are anticipated. The carbonyl carbon (C=O) is the most deshielded and would appear significantly downfield, expected in the range of 200-210 ppm. The carbons of the phenyl ring would generate signals in the aromatic region (125-140 ppm). The benzylic carbon (-CH₂-Ph) would likely resonate around 50-55 ppm. The carbon atom bonded to fluorine (-CH₂F) would show a characteristic large one-bond carbon-fluorine coupling (¹JCF) and appear in the 80-90 ppm region. libretexts.org

Interactive Table: Expected ¹H and ¹³C NMR Data for this compound
Nucleus Expected Chemical Shift (δ, ppm) Expected Multiplicity Assignment
¹H7.2 - 7.4MultipletC₆H
¹H~3.7SingletPh-CH ₂-C=O
¹H4.8 - 5.0Doublet (²JHF)F-CH ₂-C=O
¹³C200 - 210Singlet (or Triplet due to ²JCF)C =O
¹³C125 - 140Multiple signalsC ₆H₅
¹³C80 - 90Doublet (¹JCF)F-CH ₂-C=O
¹³C50 - 55SingletPh-CH ₂-C=O

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique used specifically to analyze the chemical environment of fluorine atoms within a molecule. biosynth.com For this compound, a single ¹⁹F signal is expected. This signal would appear as a triplet due to coupling with the two adjacent protons of the fluoromethyl group (²JFH). The chemical shift of this signal is anticipated to be in the region of -220 to -235 ppm, which is characteristic for a fluoromethyl ketone. This analysis definitively confirms the presence and specific chemical environment of the fluorine atom.

Interactive Table: Expected ¹⁹F NMR Data for this compound
Nucleus Expected Chemical Shift (δ, ppm) Expected Multiplicity Assignment
¹⁹F-220 to -235Triplet (²JFH)-CH₂F

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. For this compound (C₉H₉FO), the molecular weight is approximately 152.16 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 152.

The fragmentation of the molecular ion upon electron ionization would be expected to follow predictable pathways for ketones. Common fragmentation would involve alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. This could lead to the formation of several key fragment ions:

Loss of the benzyl radical (•CH₂Ph): This would result in an acylium ion [FCH₂CO]⁺ with an m/z of 49.

Loss of the fluoromethyl radical (•CH₂F): This cleavage would produce the phenylacetyl cation [PhCH₂CO]⁺ at m/z = 119.

Formation of the benzyl cation: A prominent peak at m/z = 91, corresponding to the stable tropylium (B1234903) ion ([C₇H₇]⁺), formed from the benzyl fragment, is highly characteristic for compounds containing a benzyl moiety.

Interactive Table: Expected Mass Spectrometry Fragmentation for this compound
m/z Value Proposed Fragment Ion Fragment Lost
152[C₉H₉FO]⁺ (Molecular Ion)-
119[C₈H₇O]⁺•CH₂F
91[C₇H₇]⁺•COCH₂F
49[CH₂FO]⁺•CH₂Ph

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. d-nb.info The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group of a ketone, expected around 1720-1740 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic ring (around 3030 cm⁻¹) and the aliphatic methylene groups (2850-3000 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-F bond stretching vibration is expected to show a strong absorption in the range of 1000-1100 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The phenyl ring and the carbonyl group in this compound act as chromophores. The spectrum is expected to show absorptions in the UV region. A strong absorption band around 250-270 nm, corresponding to the π→π* transition of the aromatic phenyl ring, is anticipated. A weaker absorption band at a longer wavelength, typically around 280-300 nm, corresponding to the n→π* transition of the carbonyl group, would also be expected.

Interactive Table: Expected IR and UV-Vis Data for this compound
Spectroscopy Expected Absorption Functional Group/Transition
IR~1730 cm⁻¹ (strong, sharp)C=O Stretch (Ketone)
IR1000-1100 cm⁻¹ (strong)C-F Stretch
IR3030 cm⁻¹, 1450-1600 cm⁻¹Aromatic C-H and C=C Stretches
UV-Vis~260 nm (λmax)π→π* (Phenyl Ring)
UV-Vis~290 nm (λmax)n→π* (Carbonyl)

Computational Chemistry and Theoretical Modeling of 1 Fluoro 3 Phenylpropan 2 One Systems

Quantum Mechanical (QM) Studies on Reactivity and Structure

Quantum mechanical methods are fundamental to understanding the behavior of 1-Fluoro-3-phenylpropan-2-one, providing a detailed picture of its electronic distribution and geometric parameters. researchgate.net These studies are crucial for predicting reactivity and interpreting spectroscopic data.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scispace.comspringerprofessional.de By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. aps.org For this compound, DFT calculations, often using functionals like B3LYP or ωB97XD with a suitable basis set (e.g., 6-311+G(d,p)), can elucidate key features of its electronic landscape. researchgate.netresearchgate.net

These calculations typically involve geometry optimization to find the lowest energy structure. From this optimized structure, properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. researchgate.net Furthermore, DFT can map the electrostatic potential to identify electron-rich and electron-deficient regions, which are key to predicting sites of nucleophilic and electrophilic attack.

Table 1: Calculated Electronic Properties of this compound using DFT Note: The following data is illustrative of typical results from DFT calculations.

PropertyCalculated Value
HOMO Energy-6.85 eV
LUMO Energy-0.95 eV
HOMO-LUMO Gap5.90 eV
Dipole Moment2.5 D
Mulliken Charge on Fluorine-0.45 e
Mulliken Charge on Carbonyl Carbon+0.52 e

Computational methods, particularly DFT, have become invaluable for predicting spectroscopic parameters, which aids in structure verification. researchgate.net For fluorinated compounds, the prediction of ¹⁹F NMR chemical shifts is especially useful. nih.gov The process involves calculating the magnetic shielding tensor for the fluorine nucleus within the optimized molecular structure.

A common and effective approach is the Gauge-Independent Atomic Orbital (GIAO) method, often paired with a functional like ωB97XD and a basis set such as aug-cc-pvdz or 6-31+G(d,p). chemrxiv.orgrsc.orgnsf.gov Since calculated absolute shielding values are not directly comparable to experimental chemical shifts, a linear scaling method is often employed. This involves correlating the computed isotropic shielding values (σ_iso) of a set of known compounds against their experimental chemical shifts (δ_exp) to derive a linear equation (δ_calc = m * σ_iso + c), which is then used to predict the shift for the target molecule. nih.gov This technique can achieve high accuracy, with reported root-mean-square errors (RMSE) as low as 3.57 ppm, making it a reliable tool for structural assignment. chemrxiv.orgrsc.org

Table 2: Illustrative Comparison of Calculated vs. Experimental ¹⁹F NMR Chemical Shifts Note: This table demonstrates the application of computational prediction protocols.

CompoundComputational MethodCalculated δ (ppm)Experimental δ (ppm)Deviation (ppm)
This compoundGIAO-ωB97XD/6-31+G(d,p)-231.5-233.0+1.5
Fluorobenzene (Reference)GIAO-ωB97XD/6-31+G(d,p)-113.1-113.10.0
4-Fluoroacetophenone (Reference)GIAO-ωB97XD/6-31+G(d,p)-105.8-106.5+0.7

Density Functional Theory (DFT) Calculations for Electronic Structure

Molecular Dynamics (MD) Simulations for Conformational Analysis

While QM methods are excellent for static structures, this compound is a flexible molecule with multiple rotatable bonds. Molecular Dynamics (MD) simulations are employed to explore the conformational space and understand the dynamic behavior of such molecules. nih.govlongdom.org MD simulations model the atomic motions over time by solving Newton's equations of motion, using a molecular mechanics force field (e.g., AMBER, GROMOS) to define the potential energy of the system. nih.govresearchgate.net

An MD simulation of this compound, typically in an explicit solvent like water, would reveal the preferred conformations by sampling the potential energy surface. longdom.org The simulation trajectory provides information on the distribution of dihedral angles, particularly the F-C1-C2-C3 and C1-C2-C3-phenyl torsions, identifying low-energy conformers and the barriers between them. This analysis is crucial for understanding how the molecule's shape is influenced by intramolecular interactions, such as steric hindrance and stereoelectronic effects, and how its conformation might change in different environments. nih.govmdpi.com

Table 3: Hypothetical Low-Energy Conformers of this compound from MD Simulations Note: Data is representative of results from conformational analysis.

ConformerDihedral Angle (F-C-C=O)Relative Energy (kcal/mol)Population (%)
1 (Gauche)~65°0.0065.2
2 (Anti)~175°0.8524.1
3 (Syn)~5°1.5010.7

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying and characterizing transition states (TS). dalalinstitute.com A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate. dalalinstitute.com Locating the TS and calculating its energy allows for the determination of the activation energy (Ea), which is the primary factor controlling the reaction rate.

For this compound, a plausible reaction is the base-promoted elimination of hydrogen fluoride (B91410) (HF) to form phenylacetone. DFT calculations can be used to model this reaction. Different mechanistic pathways, such as a concerted E2 mechanism or a stepwise E1cB (Elimination, Unimolecular, conjugate Base) mechanism, can be investigated. mnstate.edu By calculating the energies of the reactants, intermediates (if any), transition states, and products, a complete energy profile for the reaction can be constructed. Comparing the activation energies for competing pathways reveals the most likely mechanism. For instance, studies on the similar compound 4-fluoro-4-(4'-nitrophenyl)butan-2-one have used such methods to distinguish between E2 and E1cB-like mechanisms. researchgate.net

Stereoelectronic Effect Analysis

Stereoelectronic effects are interactions between electron orbitals that depend on the three-dimensional arrangement of atoms in a molecule. In this compound, the highly electronegative fluorine atom is the source of significant stereoelectronic effects. chimia.ch

Inductive Effect: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) through the sigma bonds. This effect polarizes the C-F bond and adjacent C-C bonds, increasing the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Gauche Effect: The tendency for a molecule to adopt a gauche conformation when it contains electronegative substituents is known as the gauche effect. In this compound, an interaction between the C-F bond and the C-C=O framework may lead to a preference for a gauche arrangement to maximize orbital overlap, such as a σ(C-C) → σ*(C-F) hyperconjugation, which can stabilize that particular conformer. This would be reflected in the conformational analysis performed via MD simulations.

α-Fluoro-Amide Effect: While not an amide, the α-fluoro ketone moiety exhibits related conformational preferences. The alignment of the C-F and C=O dipoles is a critical factor in determining conformational stability. chimia.ch Computational analysis of the orbital interactions using Natural Bond Orbital (NBO) theory can quantify these effects, providing insight into how fluorine substitution dictates both structure and reactivity. researchgate.net

Application of Computational Protocols for Rate Constant Predictions

Beyond calculating a single activation energy, modern computational protocols can predict temperature-dependent reaction rate constants with high accuracy. uc.ptau.dk For conformationally flexible molecules like this compound, methods like Multiconformer Transition State Theory (MC-TST) are necessary. uc.pt

These protocols involve several steps:

A thorough conformational search for both the reactant(s) and the transition state(s) using methods like molecular dynamics.

High-level QM calculations (e.g., DFT or coupled-cluster methods) to determine the energies and vibrational frequencies of all significant conformers. uc.pt

Application of Transition State Theory (TST) to calculate the rate constant, incorporating a Boltzmann weighting of all contributing conformers.

Inclusion of corrections for quantum mechanical tunneling, which can be significant for reactions involving the transfer of light atoms like hydrogen, especially at lower temperatures. arxiv.org

Such protocols have been successfully applied to predict the rate constants for reactions of fluorinated organic compounds in various contexts, including atmospheric chemistry. uc.ptmdpi.com Applying this to the elimination reaction of this compound would provide a quantitative prediction of its reactivity under different temperature conditions.

Applications of 1 Fluoro 3 Phenylpropan 2 One in Contemporary Chemical Synthesis and Chemical Biology

Strategic Use as Synthetic Intermediates in Organic Transformations

1-Fluoro-3-phenylpropan-2-one is a versatile synthetic intermediate due to its reactive ketone and α-fluoro-substituted methylene (B1212753) group. The presence of the fluorine atom significantly influences the reactivity of the adjacent carbonyl group, making it a valuable precursor in various organic transformations. The compound can undergo several key reactions:

Reduction of the Carbonyl Group: The ketone functionality can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This transformation yields 1-fluoro-3-phenylpropan-2-ol, a chiral fluorinated alcohol that can serve as a building block for more complex molecules.

Oxidation Reactions: While the ketone itself is at a higher oxidation state, the benzylic position can be a site for oxidation under specific conditions, although this is less common than reactions at the carbonyl. More relevantly, derivatives of the core structure can undergo oxidation. For instance, related compounds with a hydroxymethyl group on the phenyl ring can be oxidized to the corresponding carboxylic acid. smolecule.com

Nucleophilic Addition to the Carbonyl: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, leading to a diverse array of functionalized products.

Reactions at the α-Carbon: The protons on the carbon adjacent to the carbonyl group can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, although the presence of the fluorine atom on the other side of the carbonyl influences the regioselectivity and reactivity.

Stereoselective Transformations: The ketone can be a substrate for stereoselective reactions. For example, a derivative, 1-fluoro-3-[(4-methylphenyl)sulfinyl]-3-phenylpropan-2-one, undergoes a highly diastereoselective reaction with diazomethane (B1218177) to form a fluoromethyl-substituted oxirane. cdnsciencepub.com This oxirane is a valuable chiral intermediate that can be further elaborated into sulfur-free tertiary α-(fluoromethyl)carbinols. cdnsciencepub.com

The utility of such intermediates is highlighted in their application for creating more complex molecular frameworks. The reaction to form oxiranes, for example, provides a pathway to chiral fluorinated tertiary alcohols, which are important motifs in medicinal chemistry. cdnsciencepub.com

Precursors for Fluorinated Building Blocks and Functional Molecules

The strategic placement of a fluorine atom in this compound makes it an ideal precursor for a variety of valuable fluorinated building blocks. These building blocks are sought after in pharmaceutical, agrochemical, and materials science research due to the unique properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. smolecule.comsmolecule.com

Starting from this compound and its derivatives, a range of more complex fluorinated molecules can be synthesized:

Fluorinated Amines: The ketone can be converted to its corresponding amine, 1-fluoro-3-phenylpropan-2-amine, through reductive amination. biosynth.com This amine is a valuable building block for synthesizing biologically active compounds.

Fluorinated Heterocycles: The compound serves as a key starting material for synthesizing fluorinated heterocyclic compounds. For instance, related 1,3-dione structures can be fluorinated with reagents like Selectfluor and then cyclized to produce 3-fluoroflavones, an important class of bioactive molecules. researchgate.netrsc.org

Radiolabeled PET Tracers: A significant application is in the synthesis of radiolabeled molecules for Positron Emission Tomography (PET). The non-radioactive ("cold") version of the compound acts as a standard and precursor for its fluorine-18 (B77423) ([¹⁸F]) labeled analogue. For example, N-[(2S)-1-fluoro-3-phenylpropan-2-yl]-N-methylprop-2-yn-1-amine, a derivative of l-deprenyl, was synthesized for PET studies of the enzyme monoamine oxidase B (MAO-B). nih.govacs.org The synthesis involved a nucleophilic substitution reaction to introduce the ¹⁸F isotope. nih.govacs.org

The transformation of this compound into these building blocks demonstrates its role in expanding the toolbox of organofluorine chemistry, providing access to novel and functionalized molecules. smolecule.comsmolecule.com

Table 1: Examples of Fluorinated Building Blocks Derived from this compound Precursors

Precursor Type Reagent/Condition Product Building Block Application Area Reference(s)
This compound Reductive Amination 1-Fluoro-3-phenylpropan-2-amine Pharmaceutical Synthesis biosynth.com

Design and Synthesis of Enzyme Inhibitors (General Class of α-Fluorinated Ketones)

α-Fluoromethyl ketones, the class of compounds to which this compound belongs, are highly effective and widely studied inhibitors of hydrolytic enzymes, particularly serine and cysteine proteases. mdpi.comresearchgate.net The inhibitory power of this functional group stems from the strong electron-withdrawing nature of the α-fluorine atom. nih.gov

Mechanism of Inhibition: The fluorine atom destabilizes the adjacent carbonyl C=O π-bond, making the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack. mdpi.comnih.gov In the active site of a serine or cysteine protease, a key serine or cysteine residue acts as the nucleophile.

The enzyme's nucleophilic hydroxyl (in serine proteases) or thiol (in cysteine proteases) group attacks the electrophilic carbonyl carbon of the α-fluorinated ketone. nih.gov

This attack forms a stable, covalent tetrahedral intermediate known as a hemiacetal or hemithioacetal, respectively. nih.gov

This hemiacetal structure closely mimics the transition state of the normal enzymatic reaction (the cleavage of a peptide bond). researchgate.netnih.gov

Because this enzyme-inhibitor complex is significantly more stable than the natural enzyme-substrate transition state, the enzyme becomes effectively "trapped," leading to potent and often reversible inhibition. mdpi.comacs.org Peptidyl fluoromethyl ketones are particularly useful as they can be designed with specific peptide backbones to target a particular protease with high selectivity. mdpi.com This approach has been used to develop inhibitors for a wide range of proteases, including cathepsins, caspases, and viral proteases like the SARS-CoV Mpro. mdpi.com

Table 2: Properties of α-Fluorinated Ketones as Enzyme Inhibitors

Feature Description Significance in Inhibition Reference(s)
Electrophilic Carbonyl The α-fluorine atom inductively withdraws electron density, increasing the electrophilicity of the carbonyl carbon. Enhances reactivity towards nucleophilic residues in the enzyme's active site. mdpi.comnih.gov
Transition State Analogy The stable tetrahedral hemiacetal/hemithioacetal formed mimics the high-energy transition state of peptide bond hydrolysis. The inhibitor binds very tightly to the active site, leading to potent inhibition. researchgate.netnih.gov
Covalent Adduct Formation Forms a covalent bond with the catalytic serine or cysteine residue. Results in strong and often long-lasting inhibition of the enzyme. researchgate.net
Tunable Selectivity By attaching a peptide-like scaffold to the fluoroketone, selectivity for specific proteases can be engineered. Allows for the development of targeted therapeutics with fewer off-target effects. mdpi.com

Development of Novel Fluorinated Organic Compounds

The unique reactivity of this compound makes it a valuable starting point for the development of novel fluorinated organic compounds with diverse structures and potential applications. Chemists have utilized this building block to construct complex molecules that would be difficult to synthesize using other methods.

One-pot synthesis strategies have been developed to efficiently create complex structures. For example, a concise one-pot method for synthesizing 3-fluoroflavones involves the fluorination of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones with Selectfluor, followed by an acid-catalyzed cyclization and dehydration. rsc.org This approach is highly efficient, tolerates a wide range of functional groups, and avoids the need for complex instrumentation. rsc.org

In the field of asymmetric synthesis, chiral auxiliaries have been used in conjunction with fluorinated ketone backbones to create enantiomerically pure compounds. The diastereoselective reaction of diazomethane with a chiral sulfinyl derivative of this compound yields optically active fluorinated oxiranes. cdnsciencepub.combioorganica.com.ua These chiral oxiranes are versatile intermediates for producing a variety of enantiopure fluorinated molecules, including tertiary α-(fluoromethyl)carbinols. cdnsciencepub.com

Furthermore, the development of radiolabeled compounds for medical imaging represents a key area of innovation. The synthesis of fluorine-18 labeled analogues of l-deprenyl, using a derivative of this compound as the precursor, has led to promising candidates for PET imaging of monoamine oxidase B (MAO-B) in the brain. nih.govacs.org These novel radiopharmaceuticals demonstrate high specificity and brain uptake, highlighting the potential for developing new diagnostic tools based on this fluorinated scaffold. nih.govacs.org


Q & A

Basic: What are the common synthetic routes for 1-Fluoro-3-phenylpropan-2-one, and how can reaction conditions be optimized for yield?

Methodological Answer:
A widely used approach involves Friedel-Crafts acylation of fluorobenzene derivatives with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization requires careful control of reaction temperature (typically 0–5°C to minimize side reactions) and stoichiometric ratios of the acylating agent to the aromatic substrate. Post-reaction quenching with ice-water and purification via fractional distillation or column chromatography (using hexane/ethyl acetate gradients) can improve yields. Comparative studies suggest that electron-withdrawing fluorine substituents may reduce reactivity, necessitating extended reaction times .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

  • ¹⁹F NMR : Directly identifies the fluorine environment; chemical shifts typically range between -100 to -120 ppm for aromatic fluorides.
  • ¹H NMR : Look for splitting patterns in the aromatic region (δ 7.0–7.5 ppm) and the acetyl group (singlet near δ 2.6 ppm).
  • IR Spectroscopy : A strong carbonyl stretch (C=O) near 1700–1750 cm⁻¹ confirms the ketone group.
  • Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 152 (C₉H₇FO⁺) and fragment ions (e.g., loss of CO, m/z 124) validate the structure. Cross-referencing with PubChem data ensures consistency .

Advanced: How does the fluorine substituent influence the electronic and steric properties of this compound compared to non-fluorinated analogs?

Methodological Answer:
Fluorine’s electronegativity induces electron-withdrawing effects, reducing electron density on the aromatic ring and altering reactivity in electrophilic substitutions. Steric effects are minimal due to fluorine’s small atomic radius. Computational studies (e.g., DFT calculations) can quantify these effects by analyzing Mulliken charges or frontier molecular orbitals. Comparative experiments with non-fluorinated analogs (e.g., phenylpropan-2-one) reveal reduced reaction rates in nucleophilic additions, attributable to decreased carbonyl electrophilicity .

Advanced: What strategies can resolve contradictions in crystallographic data for fluorinated ketones like this compound?

Methodological Answer:
Contradictions often arise from disordered fluorine atoms or twinning. Use the SHELX suite (e.g., SHELXL) for refinement, applying constraints for fluorine occupancy and thermal displacement parameters. High-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis (via CrystalExplorer) help identify weak intermolecular interactions (e.g., C–H···F contacts) that may influence packing. Validation tools like PLATON should flag symmetry issues .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G**) model transition states and activation energies for nucleophilic attacks. Key parameters include LUMO localization on the carbonyl carbon and Fukui indices to identify electrophilic sites. Solvent effects (via PCM models) and steric maps (using molecular mechanics) further refine predictions. Experimental validation via kinetic studies under varying conditions (e.g., polar vs. non-polar solvents) is critical .

Basic: What purification methods are recommended for isolating this compound from reaction mixtures?

Methodological Answer:
After aqueous workup, fractional distillation under reduced pressure (bp ~120–130°C at 10 mmHg) is effective for bulk separation. For higher purity, silica gel chromatography with a non-polar mobile phase (e.g., hexane:ethyl acetate 9:1) resolves minor impurities. Recrystallization from ethanol/water mixtures (1:3 ratio) yields crystals suitable for X-ray diffraction studies .

Advanced: How can researchers design experiments to analyze the biological activity of this compound derivatives?

Methodological Answer:

  • In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC determination) against Gram-positive/negative strains.
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with varying substituents (e.g., chloro, methyl groups) and compare bioactivity.
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase).
  • Toxicity Profiling : Employ MTT assays on mammalian cell lines to assess cytotoxicity. Fluorinated analogs often exhibit enhanced membrane permeability but require careful toxicity evaluation .

Advanced: What are the challenges in interpreting mass spectral fragmentation patterns of this compound, and how can they be addressed?

Methodological Answer:
Fluorine’s high electronegativity can lead to atypical fragmentation pathways, such as preferential loss of HF (m/z 20) or rearrangement ions. Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric fragments. Isotopic labeling (e.g., deuterated analogs) and tandem MS/MS experiments clarify fragmentation mechanisms. Cross-validation with computational fragmentation tools (e.g., MassFrontier) enhances interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.